molecular formula C16H9N3O3S B11320730 N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11320730
M. Wt: 323.3 g/mol
InChI Key: WLRYZTHSFGMBIW-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide: is a complex organic compound that combines the structural features of benzothiadiazole and chromene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2H-chromene-3-carboxylic acid with 2,1,3-benzothiadiazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with various enzymes and receptors, modulating their activity. The chromene moiety contributes to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its dual structural features of benzothiadiazole and chromene, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C16H9N3O3S

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9N3O3S/c20-15(17-10-5-6-12-13(8-10)19-23-18-12)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,17,20)

InChI Key

WLRYZTHSFGMBIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

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